![molecular formula C26H27N3O4 B242549 1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242549.png)
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its potent psychostimulatory effects. MDPV is a designer drug that was first synthesized in the 1960s and has since been used recreationally as a substitute for other stimulants such as cocaine and amphetamines.
Mecanismo De Acción
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the psychostimulatory effects of the drug. This compound also has an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The drug has been shown to increase heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. This compound has also been shown to cause seizures, psychosis, and other psychiatric symptoms. Long-term use of this compound has been associated with addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione has several advantages for use in laboratory experiments. The drug is relatively easy to synthesize and has potent psychostimulatory effects, making it useful for studying the effects of dopamine and norepinephrine on behavior. However, this compound has several limitations for use in laboratory experiments. The drug has a short half-life and is rapidly metabolized, making it difficult to study its long-term effects. This compound is also highly addictive and can cause severe psychiatric symptoms, making it difficult to study in human subjects.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione. One area of research is the development of new synthetic cathinones that have similar effects to this compound but with fewer side effects. Another area of research is the development of new treatments for addiction to this compound and other synthetic cathinones. Finally, researchers are studying the long-term effects of this compound on the brain and behavior, with the goal of better understanding the risks associated with its use.
Métodos De Síntesis
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione is synthesized using a multi-step process that involves the reaction of piperazine with 4-bromo-2,5-dimethoxybenzaldehyde to form a Schiff base. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-dimethylaminobenzaldehyde to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione has been the subject of numerous scientific studies due to its potent psychostimulatory effects. The drug has been shown to increase dopamine and norepinephrine release in the brain, leading to a surge in energy, euphoria, and increased sociability. This compound has also been shown to have anxiogenic and hallucinogenic effects, making it a popular recreational drug. In addition to its recreational use, this compound has been studied for its potential therapeutic applications. The drug has been shown to have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Fórmula molecular |
C26H27N3O4 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C26H27N3O4/c1-27(2)19-12-10-18(11-13-19)25-26(31)28(22-16-21(32-3)14-15-23(22)33-4)17-24(30)29(25)20-8-6-5-7-9-20/h5-16,25H,17H2,1-4H3 |
Clave InChI |
HXHWDPPGYKWBBI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



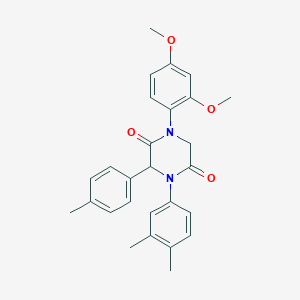
![4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242476.png)
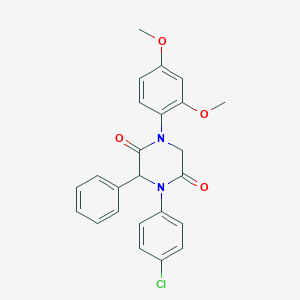
![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
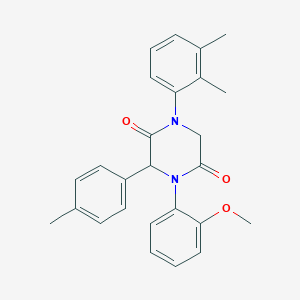

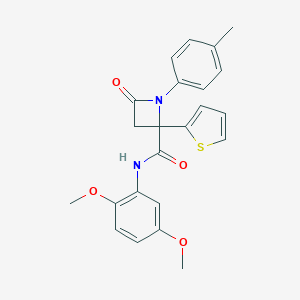
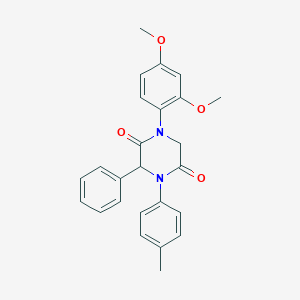

![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
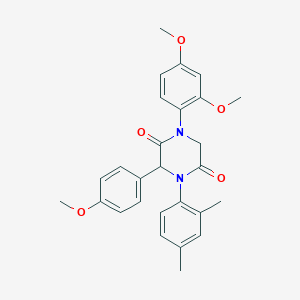
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)
